Cas no 65497-07-6 (Esculentoside A)

Esculentoside A structure
Esculentoside A structure
Nombre del producto:Esculentoside A
Número CAS:65497-07-6
MF:C42H66O16
Megavatios:826.963855266571
MDL:MFCD30488995
CID:58350
PubChem ID:14132358

Esculentoside A Propiedades químicas y físicas

Nombre e identificación

    • Esculentoside A
    • (2b,3b,4a,20b)-3-((4-O-beta-D-Glucopyranosyl-beta-D-xylopyranosyl)oxy)-2,23-dihydroxyolean-12-ene-28,29-dioic acid 29-methyl ester
    • PHYTOLACCOSIDE E
    • Esculentoside
    • Phytolacaponin E
    • Phytolaccasaponin E
    • Esculentoside A, 98%, from Phytolacca acinosa Roxb.
    • Olean-12-ene-28,29-dioic acid, 3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-2,23-dihydroxy-, 29-methyl ester, (2β,3β,4α,20β)-
    • Esculentoside A USP/EP/BP
    • FT-0688340
    • DTXSID60867156
    • Olean-12-ene-28,29-dioic acid, 2,23-dihydroxy-3-((4-O-beta-D-glucopyranosyl-beta-D-xylopyranosyl)oxy)-, 29-methyl ester, (2-beta,3-beta,4-alpha,20-beta)-
    • 1-Acetyl-5-bromo-4-chloro-1H-indol-3-ylacetate
    • 10-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • CHEBI:188131
    • 4-o-(2,23,28-trihydroxy-29-methoxy-28,29-dioxoolean-12-en-3-yl)pentopyranosyl hexopyranoside
    • Olean-12-ene-28,29-dioic acid, 3-((4-O-beta-D-glucopyranosyl-beta-D-xylopyranosyl)oxy)-2,23-dihydroxy-, 29-methyl ester, (2beta,3beta,4alpha,20beta)-
    • Esculentoside-A
    • PD065175
    • 10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • AKOS015897137
    • EX-A8013P
    • CHEMBL237885
    • HY-N0632
    • s9216
    • CCG-270513
    • CS-0009623
    • (2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
    • AKOS030528255
    • AS-76755
    • DTXSID201317090
    • Olean-12-ene-28,29-dioic acid,3-[(4-O-b-D-glucopyranosyl-b-D-xylopyranosyl)oxy]-2,23-dihydroxy-,29-methyl ester, (2b,3b,4a,20b)-
    • NS00093711
    • Phytolaccoside E (Esculentoside A)
    • (2S,4aR,6aS,6bR,8aR,9R,10R,11S,12aR,12bR,14bS)-10-(((2S,3R,4R,5R)-3,4-Dihydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-11-hydroxy-9-(hydroxymethyl)-2-(methoxycarbonyl)-2,6a,6b,9,12
    • MDL: MFCD30488995
    • Renchi: 1S/C42H66O16/c1-37-11-13-40(4)20(21(37)15-42(14-12-37,35(51)52)36(53)54-6)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)58-33-30(49)28(47)24(18-55-33)57-34-31(50)29(48)27(46)23(17-43)56-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22-,23+,24+,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1
    • Clave inchi: LCWHVPVEMRQLCE-OWRBLJEPSA-N
    • Sonrisas: [C@]12([H])CC=C3[C@]4([H])C[C@@](CC[C@]4(C)CC[C@@]3(C)[C@]1(C)CC[C@@]1([H])[C@](C)(CO)[C@@H](O[C@@H]3OC[C@@H](O[C@H]4[C@H](O)[C@H]([C@H](O)[C@@H](CO)O4)O)[C@H](O)[C@H]3O)[C@@H](O)C[C@]21C)(C(=O)O)C(=O)OC

Atributos calculados

  • Calidad precisa: 826.43500
  • Masa isotópica única: 826.435086
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 9
  • Recuento de receptores de enlace de hidrógeno: 16
  • Recuento de átomos pesados: 58
  • Cuenta de enlace giratorio: 9
  • Complejidad: 1610
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 20
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.8
  • Superficie del Polo topológico: 262

Propiedades experimentales

  • Color / forma: White powder
  • Denso: 1.4±0.1 g/cm3
  • Punto de fusión: >192°C (dec.)
  • Punto de ebullición: 935.8±65.0 °C at 760 mmHg
  • Punto de inflamación: 275.1±27.8 °C
  • índice de refracción: 1.619
  • Disolución: Soluble in DMSO (a little) \ methanol (a little)
  • PSA: 262.36000
  • Logp: 0.61740
  • PKA: 4.39±0.70(Predicted)

Esculentoside A Información de Seguridad

Esculentoside A Datos Aduaneros

  • Código HS:29389090

Esculentoside A PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TargetMol Chemicals
T3877-25 mg
Esculentoside A
65497-07-6 99.81%
25mg
¥ 1,996 2023-07-11
ChemFaces
CFN98162-20mg
Esculentoside A
65497-07-6 >=98%
20mg
$90 2023-09-19
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B21143-20mg
Esculentoside A
65497-07-6 ,HPLC≥98%
20mg
¥600.00 2021-09-02
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3877-5 mg
Esculentoside A
65497-07-6 99.90%
5mg
¥753.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3877-25 mg
Esculentoside A
65497-07-6 99.90%
25mg
¥2200.00 2022-04-26
TRC
E658875-100mg
Esculentoside A
65497-07-6
100mg
$827.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn4250-20mg
EsculentosideA
65497-07-6 98%
20mg
¥2844.00 2023-09-07
MedChemExpress
HY-N0632-10mg
Esculentoside A
65497-07-6 98.27%
10mg
¥1400 2024-05-24
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB35029-0.025g
Esculentoside A
65497-07-6 97%
0.025g
2541.00 2021-06-01
BAI LING WEI Technology Co., Ltd.
1369129-5MG
Esculentoside A, 98%, from Phytolacca acinosa Roxb.
65497-07-6 98%
5MG
¥ 429 2022-04-26
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:65497-07-6)Esculentoside A
A1204572
Pureza:99%/99%
Cantidad:20mg/10mg
Precio ($):288.0/176.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:65497-07-6)Esculentoside A
TB07611
Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe